![molecular formula C32H25N3OS B2699858 4-[(7-苄基-5,6-二苯基-7H-吡咯[2,3-d]嘧啶-4-基)硫基]苯甲醚 CAS No. 341964-72-5](/img/structure/B2699858.png)

4-[(7-苄基-5,6-二苯基-7H-吡咯[2,3-d]嘧啶-4-基)硫基]苯甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have shown various biological activities and are an essential base component of the genetic material of deoxyribonucleic acid .

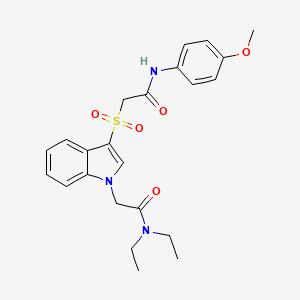

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring . The exact molecular structure analysis of this specific compound is not available in the retrieved papers.科学研究应用

Cancer Research and Targeted Kinase Inhibition

The compound’s structure suggests potential as a multi-targeted kinase inhibitor. Researchers have synthesized halogenated derivatives of this compound, specifically (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides . Among these derivatives, compound 5k stands out as a potent inhibitor against several enzymes, including EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known TKI sunitinib . Mechanistic studies reveal that compound 5k induces cell cycle arrest and apoptosis, making it a promising candidate for further development in cancer therapy.

Antiviral Research

The scaffold of this compound has been investigated for antiviral activity. While the specific compound 1 has shown promise as a Zika virus (ZIKV) inhibitor, the 7H-pyrrolo[2,3-d]pyrimidine core structure could be explored further for its antiviral potential . Understanding its interactions with viral proteins may lead to novel antiviral agents.

Medicinal Chemistry and Drug Design

Researchers can explore modifications around the pyrrolo[2,3-d]pyrimidine scaffold to optimize its pharmacological properties. By strategically incorporating halogen atoms, medicinal chemists can fine-tune potency, selectivity, and binding affinity to specific kinases . This compound serves as a valuable starting point for designing new drugs.

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict binding interactions between this compound and various enzymes. Investigating its binding modes with target proteins provides insights into its mechanism of action and guides further optimization .

Biochemical Assays and High-Throughput Screening

Researchers can use this compound in biochemical assays to validate its kinase inhibitory activity. High-throughput screening against a panel of kinases can identify additional targets and assess selectivity.

作用机制

Target of Action

The compound 4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether, also known as 7-benzyl-4-(4-methoxyphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine, is a potential multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation and survival, making them important targets for cancer therapy.

Mode of Action

The compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2 enzymes) by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The affected pathways include the EGFR, Her2, VEGFR2, and CDK2 signaling pathways . The inhibition of these pathways by 7-benzyl-4-(4-methoxyphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine results in a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . These changes trigger apoptosis, leading to the death of cancer cells .

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the inhibition of key signaling pathways and the modulation of proapoptotic and antiapoptotic proteins .

属性

IUPAC Name |

7-benzyl-4-(4-methoxyphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N3OS/c1-36-26-17-19-27(20-18-26)37-32-29-28(24-13-7-3-8-14-24)30(25-15-9-4-10-16-25)35(31(29)33-22-34-32)21-23-11-5-2-6-12-23/h2-20,22H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLSZEHSNSTSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2699778.png)

![3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2699779.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2699784.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/no-structure.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)

![1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole](/img/structure/B2699792.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)

![3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2699797.png)